Cas no 91-40-7 (Fenamic acid)

Fenamic acid structure
Fenamic acid structure
Product Name:Fenamic acid
Número CAS:91-40-7
MF:C13H11NO2
Megavatios:213.231943368912
MDL:MFCD00002421
CID:34600
PubChem ID:4386
Update Time:2025-03-14

Fenamic acid Propiedades químicas y físicas

Nombre e identificación

    • N-Phenylanthranilic acid
    • Diphenylamine-2-carboxylic acid
    • N-Phenyl 2-Aminobenzoic Acid
    • Benzoic acid, 2-(phenylamino)-
    • N-Phenyl o-aminobenzoic acid
    • 2-anilinobenzoic acid
    • DPC
    • 2-(Phenylamino)benzoic acid
    • Fenamic acid
    • Phenylanthranilic acid
    • 2-Carboxydiphenylamine
    • o-Anilinobenzoic acid
    • N-Phenyl-o-aminobenzoic acid
    • N-Phenyl-2-aminobenzoic acid
    • Anthranilic acid, N-phenyl-
    • 2-Phenylamino-benzoic acid
    • N-Phenylanthranilic
    • 952VN06WBB
    • ZWJINEZUA
    • NCGC00093536-04
    • CHEMBL23832
    • AKOS000118791
    • 2-phenylazanylbenzoic acid
    • KBio2_002302
    • FT-0631438
    • HMS3402H03
    • CBDivE_001949
    • HMS3373F04
    • MLS-0412242.P016
    • NCGC00014989-06
    • EINECS 202-066-8
    • diphenylamine carboxylate
    • NCGC00014989-02
    • NCGC00093536-02
    • PhenylanthranilsA currencyure
    • BCBcMAP01_000076
    • SY048561
    • NCGC00014989-07
    • ZWJINEZUASEZBH-UHFFFAOYSA-
    • HMS2232G15
    • SB78726
    • W-100309
    • F3145-3322
    • Z57127451
    • KBioSS_002304
    • AMY40863
    • BRN 1456607
    • N-PHENYLANTHRANILIC ACID [MI]
    • KBio3_000282
    • BIDD:GT0820
    • DPC cpd
    • Bio1_000122
    • DTXSID6059025
    • KBio2_004870
    • DS-14719
    • D03APP
    • SPECTRUM1505156
    • STK089446
    • Bio1_001100
    • NCGC00093536-06
    • LP00011
    • BB 0255314
    • ortho-anilinobenzoic acid
    • KBio2_007438
    • NCGC00093536-03
    • NSC-4273
    • KBio3_000281
    • N-phenylanthranilsyre
    • HMS1361H03
    • BRD-K80863915-001-02-9
    • EN300-18386
    • N-phenyl-ortho-aminobenzoic acid
    • phenyl anthranilic acid
    • NSC 215211
    • HY-W040265
    • 2-anilino-benzoic acid
    • SR-01000075342
    • KBioGR_002302
    • Bio1_000611
    • KBio2_000141
    • HMS1791H03
    • KBioGR_000141
    • o-(Phenylamino)benzoic acid
    • KBio2_002709
    • KBio3_002782
    • NSC-215211
    • SCHEMBL25828
    • A843855
    • D0873
    • CBiol_001836
    • Tox21_500011
    • N-Phenylanthranilic acid, 98%
    • N-Phenylanthranilic acid, technical, >=95% (T)
    • NCGC00014989-05
    • GTPL4182
    • EU-0100011
    • BBL008122
    • Phenyl anthranilic acid (all isomers)
    • NCGC00093536-01
    • Lopac0_000011
    • D70372
    • NCGC00014989-03
    • CHEBI:34756
    • s5517
    • AE-641/02494034
    • Oprea1_622264
    • IDI1_033891
    • MLS-0412242
    • Bio2_000621
    • NCGC00014989-01
    • InChI=1/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
    • SR-01000075342-1
    • SDCCGMLS-0412242.P028
    • AI3-08880
    • NSC215211
    • BSPBio_001421
    • Diphenylamine-2-carboxylic acid; DPC
    • KBioSS_000141
    • SMR001230825
    • SR-01000075342-2
    • n-phenyl anthranilic acid
    • NCGC00014989-04
    • NSC4273
    • CS-W021005
    • NCGC00093536-05
    • 91-40-7
    • BRD-K80863915-001-05-2
    • HMS3260C03
    • HMS1989H03
    • LS-20563
    • Lopac-144509
    • MFCD00002421
    • cMAP_000012
    • KBio2_005277
    • SDCCGSBI-0050000.P002
    • Diphenylaminecarboxylic acid-(2)
    • Oprea1_414882
    • NCGC00014989-12
    • NCGC00260696-01
    • N-phenyl-anthranilic acid
    • BDBM50337278
    • NCGC00014989-08
    • UNII-952VN06WBB
    • diphenylamine-2-carboxylate
    • Bio2_000141
    • Q498436
    • MLS002153472
    • CCG-204107
    • 2-(Phenylamino)benzoic acid (ACI)
    • Anthranilic acid, N-phenyl- (6CI, 7CI, 8CI)
    • DPC (chloride channel inhibitor)
    • NSC 4273
    • o-Carboxydiphenylamine
    • NS00007989
    • DB-057256
    • benzoic acid, 2-anilino-
    • MDL: MFCD00002421
    • Renchi: 1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
    • Clave inchi: ZWJINEZUASEZBH-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(NC2C=CC=CC=2)=CC=CC=1)O
    • Brn: 1456607

Atributos calculados

  • Calidad precisa: 213.07900
  • Masa isotópica única: 213.078979
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 3
  • Complejidad: 236
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 4
  • Xlogp3: 4.4
  • Superficie del Polo topológico: 49.3

Propiedades experimentales

  • Color / forma: 白色片状结晶。
  • Denso: 1.1544 (rough estimate)
  • Punto de fusión: 182-185 °C (lit.)
  • Punto de ebullición: 353.22°C (rough estimate)
  • Punto de inflamación: 186.7°C
  • índice de refracción: 1.5700 (estimate)
  • Coeficiente de distribución del agua: 不溶
  • PSA: 49.33000
  • Logp: 3.20140
  • Merck: 7273
  • FEMA: 3470
  • Disolución:  溶于热乙醇,微溶于热水、热苯及乙醚。

Fenamic acid Información de Seguridad

  • Símbolo: GHS07
  • Promover:警告
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36-S24/25
  • Rtecs:CB3730000
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:R36/37/38
  • Nivel de peligro:IRRITANT
  • TSCA:Yes
  • Condiciones de almacenamiento:不使用时保持容器关闭。 储存于紧闭密封的容器中。 储存于阴凉、干燥、通风良好的区域,远离不相容的物质。

Fenamic acid Datos Aduaneros

  • Código HS:29224995
  • Datos Aduaneros:

    中国海关编码:

    2922499990

    概述:

    2922499990 其他氨基酸及其酯及它们的盐(含有一种以上含氧基的除外). 增值税率:17.0% 退税率:9.0% 监管条件:AB(入境货物通关单,出境货物通关单) 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装

    监管条件:

    A.入境货物通关单
    B.出境货物通关单

    检验检疫类别:

    P.进境动植物、动植物产品检疫
    Q.出境动植物、动植物产品检疫
    R.进口食品卫生监督检验
    S.出口食品卫生监督检验
    M.进口商品检验
    N.出口商品检验

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

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Fenamic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Copper sulfate ;  1.5 min, 150 °C
Referencia
Fast synthesis of substituted N-phenylanthranilic acids using Ullmann condensation under microwave irradiation in dry media
Martin, Ana; et al, Synthetic Communications, 2006, 36(3), 271-277

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Copper sulfate Solvents: Water ;  5 min, heated; 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Microwave assisted synthesis of N-phenylanthranilic acids in water
Martin, Ana; et al, Journal of Chemical Research, 2005, (9), 561-563

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Dimethylformamide ;  8 h, 110 °C
Referencia
Design, synthesis and bioactivity evaluation of novel N-phenyl-substituted evodiamine derivatives as potent anti-tumor agents
Hao, Xiangyong; et al, Bioorganic & Medicinal Chemistry, 2022, 55,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: myo-Inositol ,  Copper ,  Tetrabutylammonium hydrogen sulfate Solvents: Water ;  24 h, 100 °C
Referencia
"On Water" promoted N-arylation reactions using Cu(0)/myo-inositol catalytic system
Zhou, Qifan; et al, Tetrahedron Letters, 2019, 60(29), 1938-1941

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium chloride ,  (2E)-2-[Phenyl(phenylamino)methylene]-3(2H)-benzofuranone Solvents: tert-Butanol ;  1 min, rt; 10 min, 80 °C
Referencia
Design, Synthesis and Characterization of Aurone Based α,β-unsaturated Carbonyl-Amino Ligands and their Application in Microwave Assisted Suzuki, Heck and Buchwald Reactions
Khan, Danish ; et al, Asian Journal of Organic Chemistry, 2022, 11(1),

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Silver nitrate Solvents: Water ;  5 min, rt
1.2 1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo Freire
dos Santos Filho, Jose Mauricio; et al, Journal of Organometallic Chemistry, 2022, 979,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ;  5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 1, rt
Referencia
Discovery of anthranilamides as a novel class of inhibitors of neurotropic alphavirus replication
Barraza, Scott J.; et al, Bioorganic & Medicinal Chemistry, 2015, 23(7), 1569-1587

Métodos de producción 8

Condiciones de reacción
1.1 Solvents: Ethanol ,  Water ;  rt
1.2 Reagents: Potassium hydroxide ;  rt → reflux; 3 h, reflux; reflux → rt
1.3 Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referencia
Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions.
Neukom, Joshua D.; et al, Organic Letters, 2011, 13(9), 2196-2199

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Water ;  2.5 h, reflux
Referencia
The synthesis and antimicrobial evaluation of some spiro-phthalidyl benzoxazinones
Ferraro, Caterina; et al, Heterocycles, 2012, 84(2), 1383-1389

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  100 °C
Referencia
Copper-Catalyzed Electrophilic Arylation of Isatoic Anhydride with Diaryliodonium Salts for Synthesis of N-Phenylated Isatoic Anhydrides
Wu, Xi-Xi; et al, Asian Journal of Organic Chemistry, 2022, 11(7),

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Copper bromide (CuBr) Solvents: 1,2-Dichloroethane ;  3 - 5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ;  1 h, 70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides: An Avenue to Fenamic Acid Derivatives and N,N'-Diarylindazol-3-ones
Saikia, Raktim Abha; et al, Journal of Organic Chemistry, 2023, 88(6), 3567-3581

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Copper ,  Cuprous iodide Solvents: Dimethylformamide ;  12 h, 120 °C
1.2 Reagents: Water ;  pH 3 - 4, 0 °C
1.3 Solvents: Ethyl acetate ;  10 min
Referencia
Syntheses and Evaluation of New Bisacridine Derivatives for Dual Binding of G-Quadruplex and i-Motif in Regulating Oncogene c-myc Expression
Kuang, Guotao; et al, Journal of Medicinal Chemistry, 2020, 63(17), 9136-9153

Métodos de producción 13

Condiciones de reacción
Referencia
Product class 3: bromoarenes
Stanforth, S. P., Science of Synthesis, 2007, 31, 121-160

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium acetate Catalysts: Cupric acetate Solvents: Water ;  0.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, pH 2, rt
Referencia
A simple and environmentally friendly method for the synthesis of N-phenylanthranilic acid derivatives
Girisha, Hanakere R.; et al, Journal of Chemical Research, 2006, (5), 342-344

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Ethylene glycol ,  Potassium carbonate Catalysts: Copper, dichlorobis(pyridine)- Solvents: Ethylene glycol ;  20 min, 75 °C; 75 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Regioselective copper-catalysed amination of halobenzoic acids using aromatic amines
Maradolla, Mohan Babu; et al, Journal of Chemical Research, 2007, (10), 587-589

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
PhI(OAc)2-Mediated Intramolecular Oxidative Aryl-Aldehyde Csp2-Csp2Bond Formation: Metal-Free Synthesis of Acridone Derivatives
Zheng, Zisheng; et al, Journal of Organic Chemistry, 2014, 79(16), 7451-7458

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Cupric acetate ;  6 min, heated
Referencia
Microwave-assisted chemoselective copper-catalyzed amination of o-chloro and o-bromobenzoic acids using aromatic amines under solvent free conditions
Sarrafi, Yaghoub; et al, Chinese Chemical Letters, 2009, 20(7), 784-788

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium (polymer-incarcerated) ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Ethanol ,  Toluene ,  Water ;  18 h, 90 °C
1.2 Reagents: Amberlite IR 120 Solvents: 1,4-Dioxane ,  Water ;  24 h, 90 °C
1.3 Reagents: Acetic acid
Referencia
Synthesis of Acridone Derivatives Using Polymer-Supported Palladium and Scandium Catalysts
Nishio, Ryo; et al, Journal of Combinatorial Chemistry, 2006, 8(4), 459-461

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Bis(dibenzylideneacetone)palladium ,  Bis(1,1-dimethylethyl)[2′-(1-methylethoxy)[1,1′-binaphthalen]-2-yl]phosphine Solvents: tert-Butanol ;  20 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Chloroform ,  Water ;  pH 3
Referencia
Palladium-catalyzed coupling reaction of amino acids (esters) with aryl bromides and chlorides
Ma, Fangfang; et al, Tetrahedron, 2011, 67(48), 9405-9410

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  10 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides: An Avenue to Fenamic Acid Derivatives and N,N'-Diarylindazol-3-ones
Saikia, Raktim Abha; et al, Journal of Organic Chemistry, 2023, 88(6), 3567-3581

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Copper Solvents: Nitrobenzene ;  5 h, 140 °C
Referencia
A new synthetic method of di-9-acridinyl derivatives of amines
Zhu, Yan-wu; et al, Hecheng Huaxue, 2002, 10(1), 65-67

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Nitrobenzene ;  3 h, reflux
Referencia
Sensitive determination of thiols in wine samples by a stable isotope-coded derivatization reagent d0/d4-acridone-10-ethyl-N-maleimide coupled with high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry analysis
Lv, Zhengxian; et al, Journal of Chromatography A, 2017, 1491, 98-107

Métodos de producción 23

Condiciones de reacción
1.1 Reagents: Sodium nitrite Solvents: Chloroform
Referencia
A novel route for progenitors of carbazoles with a view to study larvicidal properties
Choudhury, B.; et al, Journal of the Indian Chemical Society, 1988, 65(12), 876-8

Fenamic acid Raw materials

Fenamic acid Preparation Products

Fenamic acid Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:91-40-7)Fenamic acid
Número de pedido:A843855
Estado del inventario:in Stock
Cantidad:500g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:01
Precio ($):240.0
Correo electrónico:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:91-40-7)N-Phenylanthranilic Acid
Número de pedido:LE14177
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:10
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:91-40-7)Fenamic acid
A843855
Pureza:99%
Cantidad:500g
Precio ($):240.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91-40-7)N-Phenylanthranilic Acid
LE14177
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe